An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Peroxy-2-ethylhexanoate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Peroxy-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl peroxy-2-ethylhexanoate, a versatile organic peroxide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation.
Synthesis of tert-Butyl Peroxy-2-ethylhexanoate
The synthesis of tert-butyl peroxy-2-ethylhexanoate is typically achieved through a biphasic reaction involving the deprotonation of tert-butyl hydroperoxide (TBHP) followed by its reaction with 2-ethylhexanoyl chloride.
Signaling Pathway for the Synthesis
The synthesis proceeds through a two-step mechanism. Initially, a base is used to deprotonate tert-butyl hydroperoxide, forming a tert-butyl peroxy anion. This is followed by the nucleophilic attack of the peroxy anion on the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride, leading to the formation of the desired product and a salt byproduct.
Caption: Synthesis pathway of tert-butyl peroxy-2-ethylhexanoate.
Experimental Protocol
This protocol is a generalized procedure based on common synthetic methods for peroxy esters.[1][2][3] Extreme caution should be exercised when handling organic peroxides due to their potential for explosive decomposition. [4][5][6]
Materials:
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
2-Ethylhexanoyl chloride (98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Peroxy Anion: In a three-necked flask cooled in an ice-water bath, dissolve sodium hydroxide in deionized water to create a solution. While vigorously stirring, slowly add tert-butyl hydroperoxide to the basic solution, ensuring the temperature is maintained below 10°C. This reaction is exothermic. Continue stirring for 30 minutes at this temperature to ensure complete formation of the sodium tert-butyl peroxide salt.[1][2]
-
Acylation Reaction: Dissolve 2-ethylhexanoyl chloride in an organic solvent such as dichloromethane in the dropping funnel. Add this solution dropwise to the rapidly stirred, cold aqueous solution of sodium tert-butyl peroxide. The rate of addition should be controlled to maintain the reaction temperature below 15°C. After the addition is complete, allow the mixture to stir for an additional 2-3 hours, gradually warming to room temperature.[1]
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil is tert-butyl peroxy-2-ethylhexanoate. For higher purity, vacuum distillation can be performed, but this is extremely hazardous and should only be attempted with appropriate safety measures in place.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of tert-butyl peroxy-2-ethylhexanoate.
Characterization of tert-Butyl Peroxy-2-ethylhexanoate
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl peroxy-2-ethylhexanoate.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₃ | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| CAS Number | 3006-82-4 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.89 g/cm³ at 20°C | [7] |
| Melting Point | -30 °C | [2] |
| Boiling Point | Decomposes | |
| Flash Point | 85 °C | [7] |
| Solubility | Insoluble in water, soluble in common organic solvents |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals for the tert-butyl group (a singlet around 1.3 ppm) and the protons of the 2-ethylhexyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide signals for all 12 carbon atoms in the molecule, allowing for structural confirmation.
-
FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band corresponding to the C=O (ester) stretching vibration is expected around 1750-1770 cm⁻¹.
-
Mass Spectrometry (MS): Would show the molecular ion peak and characteristic fragmentation patterns. A study on the analysis of this compound in water by LC/MS/MS has been reported.[8]
Thermal Stability and Decomposition
The thermal stability of tert-butyl peroxy-2-ethylhexanoate is a critical parameter due to its potential for self-accelerating decomposition.
| Thermal Property | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [7][9] |
| Half-life (t₁/₂) in Benzene | 10 hours at 72 °C | [2] |
| 1 hour at 91 °C | [9] | |
| 0.1 hour at 113 °C | [9] | |
| Activation Energy (Ea) | 124.9 kJ/mol | [9] |
Decomposition Products: The major decomposition products upon heating include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[9]
Safety and Handling
Tert-butyl peroxy-2-ethylhexanoate is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.[4][5][6]
-
Hazards: Organic peroxide, flammable, skin sensitizer, and very toxic to aquatic life.[4][5][6] Heating may cause a fire or explosion.[4][5]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[4] It should be stored separately from incompatible materials such as acids, bases, reducing agents, and metals.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Spills: In case of a spill, eliminate all ignition sources and absorb with an inert, non-combustible material.[10]
This guide provides a foundational understanding of the synthesis and characterization of tert-butyl peroxy-2-ethylhexanoate. For any laboratory work, it is imperative to consult detailed safety data sheets and conduct a thorough risk assessment.
References
- 1. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 3. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
- 4. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 5. chemos.de [chemos.de]
- 6. arkema.com [arkema.com]
- 7. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 8. nies.go.jp [nies.go.jp]
- 9. yunno.net [yunno.net]
- 10. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
